molecular formula C10H14N2OS B1274346 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide CAS No. 956576-52-6

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Cat. No. B1274346
M. Wt: 210.3 g/mol
InChI Key: XVDAMHAXHYXHHW-UHFFFAOYSA-N
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Description

The compound of interest, 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, is a derivative of benzothiophene, which is a heterocyclic compound. Benzothiophenes are known for their various biological activities and are often used as building blocks for pharmaceuticals. The compound is related to several research studies that explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar benzothiophene derivatives.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been explored in several studies. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from a formyl precursor using Et3SiH/I2 as a reducing agent, as characterized by various spectroscopic methods . Similarly, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been the subject of various analyses. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate revealed a thiophene ring substituted with a 2-amino group and a 3-methyl ester group, with the crystal structure being stabilized by intra- and intermolecular hydrogen bonds . This suggests that similar stabilizing interactions may be present in the molecular structure of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives has been explored in various chemical reactions. For instance, reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles led to the formation of benzothieno[2,3-d]pyrimidine derivatives . Additionally, the homogeneous hydrodesulfurization of benzothiophene was studied, showing the activation of the C(aryl)−S bond and subsequent reactions leading to metallathiacycle ring contraction . These studies indicate the potential reactivity of the C-S bond in benzothiophene derivatives, which could be relevant for the chemical reactions of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are crucial for their application in pharmaceuticals. The antiarrhythmic, serotonin antagonist, and antianxiety activities of substituted thiophene derivatives synthesized from related compounds were reported, with high activity compared to standard drugs . Additionally, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were predicted to show cytostatic, antitubercular, and anti-inflammatory activities . These findings suggest that 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide may also exhibit significant biological activities, which would be an important aspect of its physical and chemical property analysis.

Scientific Research Applications

Synthesis and Characterization

  • Chemoselective Synthesis

    A related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized chemoselectively from its formyl derivative using Et3SiH/I2 as a reducing agent, showcasing its potential for varied chemical applications (Jayaraman et al., 2010).

  • Synthesis of Derivatives

    Another similar compound, 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized, indicating the feasibility of creating various derivatives for potential biological applications (Naganagowda et al., 2014).

Biological Activity and Potential Applications

  • Antitumor Activity

    A study on 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides revealed significant antitumor effects, suggesting the potential of benzothiophene derivatives in cancer treatment (Ostapiuk et al., 2017).

  • Antimicrobial and Anti-inflammatory Agents

    Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their Schiff bases were synthesized and showed promising antibacterial, antifungal, and anti-inflammatory activities, indicating the versatility of benzothiophene derivatives in developing new therapeutic agents (Narayana et al., 2006).

  • Antibacterial and Antifungal Activities

    Thiophene-3-carboxamide derivatives displayed significant antibacterial and antifungal activities, providing a basis for the development of new antimicrobial agents (Vasu et al., 2005).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-6-2-3-7-5-9(10(13)12-11)14-8(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDAMHAXHYXHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397340
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

CAS RN

956576-52-6
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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